molecular formula C14H12BrN3S B2397559 5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide CAS No. 311814-77-4

5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide

Cat. No.: B2397559
CAS No.: 311814-77-4
M. Wt: 334.24
InChI Key: PDCVKSZRUGWGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide is a chemical compound belonging to the class of thiadiazoles. This compound has garnered significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The production of thiadiazole derivatives on an industrial scale often involves optimizing reaction conditions to achieve high yields and purity, utilizing continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds .

Scientific Research Applications

5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other thiadiazole derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide include other thiadiazole derivatives such as:

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole

Uniqueness

What sets this compound apart from other thiadiazole derivatives is its specific substitution pattern and the presence of the amino group, which may contribute to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S.BrH/c15-14-16-13(11-7-3-1-4-8-11)17(18-14)12-9-5-2-6-10-12;/h1-10,15H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCVKSZRUGWGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.